molecular formula C11H14O2S B1350959 2-[(2-Methylpropyl)sulfanyl]benzoic acid CAS No. 52369-61-6

2-[(2-Methylpropyl)sulfanyl]benzoic acid

Cat. No. B1350959
CAS RN: 52369-61-6
M. Wt: 210.29 g/mol
InChI Key: JYJZOPWGIOPLTC-UHFFFAOYSA-N
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Description

2-[(2-Methylpropyl)sulfanyl]benzoic acid, also known as ibuprofen thioester, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, antipyretic, and anti-inflammatory properties. It is commonly used to relieve pain, reduce fever, and alleviate inflammation caused by a variety of conditions such as arthritis, menstrual cramps, and headaches.

Scientific Research Applications

Catalytic Applications in Organic Synthesis

Nickel-catalyzed and benzoic acid-promoted direct sulfenylation of unactivated arenes presents an efficient method for synthesizing valuable aryl sulfides. This process utilizes 2-(pyridine-2-yl)-isopropylamine as a directing group, showcasing broad substrate scope and high functional group tolerance, highlighting the utility of benzoic acid derivatives in facilitating complex organic transformations (Yang et al., 2015).

Heterogeneous Catalysis

The use of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for the synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols) demonstrates the role of sulfanyl benzoic acid derivatives in promoting efficient condensation reactions. This catalyst showcased the ability to be recycled and reused in several runs without losing catalytic activity, underscoring its environmental and economic benefits in chemical synthesis (Tayebi et al., 2011).

Environmental and Biological Monitoring

A near-infrared fluorescent probe based on 2-mercapto benzoic acid has been developed for sensitive detection and imaging of sulfane sulfur in living cells and in vivo. This probe illustrates the importance of benzoic acid derivatives in creating tools for biological and environmental monitoring, enabling the study of physiological and pathological functions of sulfur compounds in biological systems (Han et al., 2018).

Plant Stress Tolerance Induction

Research on benzoic acid and its derivatives, such as sulfosalicylic acid, has revealed their efficacy in inducing multiple stress tolerance in plants. This finding indicates the potential of benzoic acid derivatives in agricultural applications, specifically in enhancing plant resilience to various environmental stresses, thus contributing to sustainable agriculture practices (Senaratna et al., 2004).

properties

IUPAC Name

2-(2-methylpropylsulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJZOPWGIOPLTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398790
Record name Benzoic acid, 2-[(2-methylpropyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52369-61-6
Record name Benzoic acid, 2-[(2-methylpropyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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